2-Chlorobenzenesulfonyl isocyanate
Overview
Description
2-Chlorobenzenesulfonyl isocyanate is an aryl isocyanate . It has a linear formula of ClC6H4SO2NCO . The molecular weight of this compound is 217.63 .
Synthesis Analysis
This compound can be synthesized by the catalytic carbonylation of potassium N,2-dichlorobenzenesulfonamidate in acetonitrile .Molecular Structure Analysis
The molecular formula of 2-Chlorobenzenesulfonyl isocyanate is C7H4ClNO3S . It has a monoisotopic mass of 216.960037 Da .Chemical Reactions Analysis
The C-acylation of nitrogen-bearing heterocycles using 2-chlorobenzenesulfonyl isocyanate has been reported .Physical And Chemical Properties Analysis
2-Chlorobenzenesulfonyl isocyanate has a density of 1.5±0.1 g/cm3 . Its boiling point is 309.8±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.9±3.0 kJ/mol . The flash point is 141.2±23.2 °C . The index of refraction is 1.597 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Chlorobenzenesulfonyl isocyanate is used in the synthesis of various heterocyclic compounds. For instance, McFarland et al. (1980) describe its reaction with chloroethanol and chloropropanol to yield oxazolidin-2-ones, which are stable towards hydrochloric acid and hydrolyze in sodium hydroxide solution (McFarland et al., 1980). Kamal et al. (1980) also utilized this compound in the synthesis of 4-phenyl-2(1H) quinazolinones, highlighting its role in producing physiologically active molecules (Kamal et al., 1980).
Organic Synthesis and Bioactive Product Formation
Yasmine Chemam et al. (2022) review the use of chlorosulfonyl isocyanate (CSI) in organic synthesis, particularly for preparing bioactive products containing the sulfamoyl moiety. CSI demonstrates remarkable reactivity against various functional groups like amines, alcohols, and epoxides, making it a versatile reagent in organic synthesis (Chemam et al., 2022).
Electrochemical Applications
Feng Wu et al. (2012) explored the use of p-toluenesulfonyl isocyanate (a related compound) in lithium-ion batteries. They found that it serves as a film-forming additive in electrolytes, enhancing battery performance. This application is significant for developing more efficient energy storage devices (Wu et al., 2012).
Advanced Synthesis Techniques
Lee et al. (2011) developed a method for allylic amination of cyclic compounds using chlorosulfonyl isocyanate. This technique offers a novel way to access biologically active compounds, including aminoindanes and aminotetralines, showcasing the compound's versatility in synthesizing complex structures (Lee et al., 2011).
Photofragmentation Study
Betancourt et al. (2015) investigated the photofragmentation mechanisms of chlorosulfonyl isocyanate using synchrotron radiation. This study is crucial for understanding the chemical behavior of this compound under various energy states, which has implications in fields like photochemistry and materials science (Betancourt et al., 2015).
Safety And Hazards
Future Directions
2-Chlorobenzenesulfonyl isocyanate may be used in the synthesis of N-thiazolyl-N′-(2-chlorobenzenesulfonyl)urea derivatives and N-(2-chlorophenylsulfonyl)-N′-(4-methoxy-6-methyl-triazin-2-yl)urea . It is an important compound in organic chemistry that has gained significant attention in scientific research and industries.
properties
IUPAC Name |
2-chloro-N-(oxomethylidene)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-6-3-1-2-4-7(6)13(11,12)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALCDSDHLXWTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073595 | |
Record name | Benzenesulfonyl isocyanate, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzenesulfonyl isocyanate | |
CAS RN |
64900-65-8 | |
Record name | 2-Chlorobenzenesulfonyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64900-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl isocyanate, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064900658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl isocyanate, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl isocyanate, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorobenzenesulfonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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